4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid
Description
4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 3,5-difluorophenyl substituent at position 4, a 3-methoxypropylamino group at position 2, and a carboxylic acid moiety at position 5.
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3/c1-23-4-2-3-18-15-19-8-12(14(21)22)13(20-15)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVNNCKBYXRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C(=N1)C2=CC(=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure permits disassembly into three primary components:
- Pyrimidine backbone : A 2,4,5-trisubstituted pyrimidine ring.
- 3,5-Difluorophenyl group : Introduced via cross-coupling at C4.
- (3-Methoxypropyl)amino group : Installed via nucleophilic substitution at C2.
- Carboxylic acid : Derived from hydrolysis of a C5 methyl ester.
Retrosynthetic logic suggests sequential functionalization of a halogenated pyrimidine intermediate. This approach aligns with methods described in patent literature for analogous compounds.
Stepwise Synthesis and Reaction Optimization
Preparation of 2-Chloro-4-Iodopyrimidine-5-Carboxylic Acid Methyl Ester
The synthesis begins with a halogenated pyrimidine precursor. A modified procedure from US7300907B2 involves:
- Halogenation : Treatment of methyl 5-chloroorotate with phosphorus oxybromide yields 6-amino-5-chloro-2-iodopyrimidine-4-carboxylic acid methyl ester.
- Selective deprotection : Removal of the amino group via acidic hydrolysis generates 2-chloro-4-iodopyrimidine-5-carboxylic acid methyl ester.
Key conditions :
Nucleophilic Substitution at C2 with 3-Methoxypropylamine
The chlorine at C2 is displaced by 3-methoxypropylamine. A procedure analogous to US20210094954A1 employs:
Reaction conditions :
- Solvent: Anhydrous DMF
- Base: Triethylamine (2 equiv)
- Temperature: 60°C, 12 hours
- Stoichiometry: 1.2 equiv amine relative to pyrimidine
Ester Hydrolysis to Carboxylic Acid
The methyl ester at C5 is hydrolyzed under basic conditions. Following US7300907B2:
Procedure :
- Reagent: 2M NaOH in THF/MeOH (3:1 v/v)
- Temperature: Room temperature, 4 hours
- Workup: Acidification with 1M HCl to pH 2–3
Comparative Analysis of Synthetic Routes
Alternate Pathway: One-Pot Condensation
An alternative route involves constructing the pyrimidine ring from β-keto esters and amidines. However, this method, as described in MDPI, faces challenges in regioselectivity for trisubstituted pyrimidines.
Disadvantages :
- Lower yields (45–60%) due to competing side reactions.
- Limited scalability for large aryl groups like 3,5-difluorophenyl.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.52 (s, 1H, H6)
- δ 7.82–7.75 (m, 2H, Ar-H)
- δ 7.45 (tt, J = 8.4 Hz, 1H, Ar-H)
- δ 3.45 (t, J = 6.8 Hz, 2H, OCH₂CH₂CH₂N)
- δ 3.25 (s, 3H, OCH₃)
- δ 2.65 (t, J = 6.8 Hz, 2H, NHCH₂CH₂CH₂O)
IR (KBr) :
- 1685 cm⁻¹ (C=O, carboxylic acid)
- 1602 cm⁻¹ (C=N, pyrimidine)
- 1220 cm⁻¹ (C-F)
MS (ESI-) : m/z 380.1 [M−H]⁻
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
The compound 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, pharmacology, and related fields, supported by comprehensive data tables and case studies.
Chemical Identification
- IUPAC Name: this compound
- CAS Number: [insert CAS number if available]
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases due to its unique structural properties that may influence biological activity.
Targeting Enzymes and Receptors
Research indicates that derivatives of pyrimidine compounds can act as inhibitors for several enzymes and receptors involved in disease pathways:
- Kinase Inhibition: Some studies have shown that similar compounds can inhibit protein kinases, which play crucial roles in cancer signaling pathways.
- Antagonistic Activity: The compound may exhibit antagonistic properties at certain receptors, potentially influencing neurotransmitter systems relevant to neurological disorders.
Anticancer Research
Preliminary studies suggest that this compound could have anticancer properties. Research has focused on:
- Cell Cycle Regulation: Investigating its effects on cell cycle progression and apoptosis in cancer cell lines.
- Synergistic Effects: Exploring combinations with other chemotherapeutic agents to enhance efficacy.
Neuropharmacology
Given its potential interactions with neurotransmitter systems, the compound is being evaluated for:
- Neuroprotective Effects: Studies are assessing its ability to protect against neurodegeneration in models of Alzheimer's disease.
- Behavioral Studies: Animal models are being used to evaluate its impact on anxiety and depression-related behaviors.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Pyrimidine Derivatives with Fluorinated Aromatic Substituents
Key Compounds :
SNAP-Acid: (4S)-3-{[(3-{4-[3-(Acetylamino)phenyl]-1-piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid .
p38 MAP Kinase Inhibitor: N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine .
ChEBI Aminopyrimidines: (2S)-6-(2,4-Diamino-6-ethylpyrimidin-5-yl)-2-(3,5-difluorophenyl)-4-(3-methoxypropyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one .
Comparative Analysis :
Structural Insights :
- The 3,5-difluorophenyl group in the target compound and ChEBI derivatives may enhance hydrophobic interactions in binding pockets compared to 3,4-difluorophenyl in SNAP-acid .
- The 3-methoxypropylamino side chain likely improves solubility relative to bulkier piperidinylpropylamino groups in SNAP-acid .
Yield and Purity :
Physicochemical and Pharmacokinetic Properties
Predicted Properties :
Biological Activity
The compound 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
Recent studies have focused on synthesizing various pyrimidine derivatives, including the target compound. The synthesis typically involves multi-step reactions that introduce functional groups conducive to biological activity. For example, the incorporation of difluorophenyl and methoxypropyl moieties enhances the pharmacological profile of the resulting compounds.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives have been extensively studied. In a recent investigation, several derivatives were tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results indicated that compounds similar to This compound exhibited significant inhibition of COX-2 activity.
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Target Compound | Not specified | |
| Other Pyrimidines | 0.04 ± 0.09 |
The half-maximal inhibitory concentration (IC50) values for these compounds suggest comparable potency to established anti-inflammatory drugs.
Anticancer Activity
The anticancer potential of this compound was explored using various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro assays demonstrated that the compound reduced cell viability significantly when compared to control treatments such as cisplatin.
This indicates that while the compound exhibits cytotoxicity against cancerous cells, it also impacts non-cancerous cells, necessitating further investigations into its selectivity and mechanism of action.
Structure-Activity Relationships (SAR)
The SAR studies conducted on related compounds highlight the importance of substituent positioning and electronic effects on biological activity. The presence of electron-withdrawing groups like fluorine enhances the interaction with biological targets, while alkyl substitutions can improve solubility and bioavailability.
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in preclinical models:
- Anti-inflammatory Efficacy : A study involving carrageenan-induced paw edema in rats showed that pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated for various compounds .
- Cytotoxicity Profiles : Research comparing various pyrimidine derivatives indicated that those with specific functional groups had enhanced anticancer properties while maintaining lower toxicity profiles in non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(3,5-difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. For example, analogous compounds like 2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid are synthesized via sequential nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Condensation of fluorophenyl precursors with pyrimidine intermediates under reflux conditions.
- Step 2 : Introduction of the 3-methoxypropylamine group via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
- Step 3 : Carboxylic acid group formation through hydrolysis of esters or direct carboxylation .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm) and amine linkage.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H] = 364.12).
- X-ray Crystallography : Resolve stereochemical ambiguities; similar pyrimidine derivatives have been crystallized with PDB identifiers (e.g., JQP in ) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm) and C=O bonds (~1700 cm) .
Q. What are the solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for in vitro assays. For aqueous buffers, use pH-adjusted solutions (e.g., sodium bicarbonate for deprotonation).
- Stability : Store at –20°C under inert atmosphere. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 48 hours). Related pyrimidine-carboxylic acids show sensitivity to light and humidity .
Advanced Research Questions
Q. How can reaction mechanisms for amination and carboxylation steps be elucidated?
- Methodological Answer :
- Kinetic Studies : Vary reaction temperatures and measure rate constants via UV-Vis spectroscopy.
- Isotopic Labeling : Use N-labeled 3-methoxypropylamine to track amine incorporation via MS/MS.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps .
Q. What strategies are effective for isolating and characterizing synthetic byproducts?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with C18 columns (gradient: 10–90% acetonitrile/water + 0.1% TFA).
- Byproduct Identification : Common impurities include unreacted fluorophenyl intermediates or over-alkylated derivatives. Compare retention times and HRMS data to known standards (e.g., ethyl 4-(4-fluorophenyl)pyrimidine derivatives in ) .
- XRD Analysis : Resolve structural ambiguities in crystalline byproducts, as done for related tetrahydro-pyrimidine carboxylates .
Q. How can computational methods predict biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with kinase or GPCR crystal structures (e.g., PDB: 3POZ). Prioritize targets based on binding affinity (ΔG ≤ –8 kcal/mol).
- Pharmacophore Modeling : Align with pyrimidine-based inhibitors (e.g., LY2409881 in ) to identify key hydrogen-bonding motifs.
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw).
- Crystallographic Refinement : Re-analyze XRD data (e.g., SHELXL) to confirm bond angles/planarity. For example, pyrimidine rings in JQP ( ) show planar geometry, which should match NMR coupling constants .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
